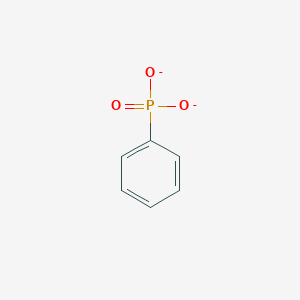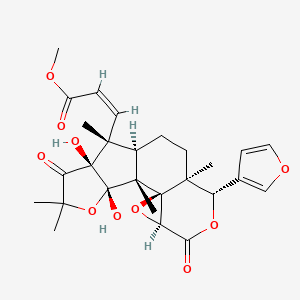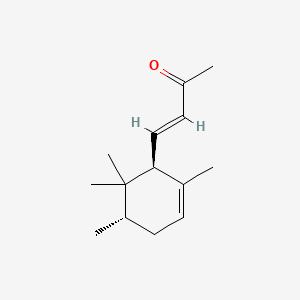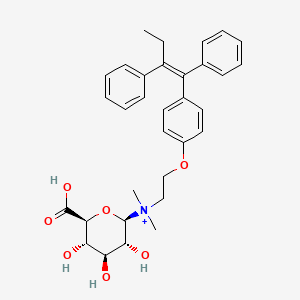
tamoxifen N-beta-D-glucosiduronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tamoxifen N-beta-D-glucosiduronic acid is a beta-D-glucosiduronic acid.
Tamoxifen-N-glucuronide belongs to the class of organic compounds known as stilbene glycosides. Stilbene glycosides are compounds structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. Tamoxifen-N-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Tamoxifen-N-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, tamoxifen-N-glucuronide is primarily located in the cytoplasm. Tamoxifen-N-glucuronide and uridine 5'-diphosphate can be biosynthesized from tamoxifen and uridine diphosphate glucuronic acid; which is catalyzed by the enzyme UDP-glucuronosyltransferase 1-4. In humans, tamoxifen-N-glucuronide is involved in the tamoxifen action pathway and the tamoxifen metabolism pathway.
科学的研究の応用
Metabolic Pathway and Excretion
N-linked Glucuronidation of Tamoxifen (TAM)
A new potential metabolic pathway of TAM via N-linked glucuronic acid conjugation for excretion in humans was discovered. This pathway suggests that UGT1A4 plays a role in metabolism and excretion of TAM without Phase I metabolism in the human liver. TAM N(+)-glucuronide still retains binding affinity for human estrogen receptors, indicating its possible contribution to TAM's biological activity in vivo (Kaku et al., 2004).
Metabolism of Trans-4-hydroxy-TAM
Trans-4-hydroxy-TAM, an active metabolite of TAM, undergoes N-linked glucuronic acid conjugation. This process is important for understanding the metabolism and excretion of TAM's active metabolites in humans (Ogura et al., 2006).
Glucuronidation and Pharmacogenomics
Impact of UGT1A4 Variants
Variant isoforms of the UDP-glucuronosyltransferase (UGT) 1A4 gene show altered glucuronidation rates against TAM and its active metabolites. These differences could play a significant role in individual pharmacological responses to TAM therapy (Sun et al., 2006).
UGTs in TAM Metabolism
UGTs play an important role in the metabolism of TAM's major active metabolites. The study emphasizes the need for further research on how these UGTs affect the therapeutic efficacy of TAM (Sun et al., 2007).
Genetic and Molecular Implications
Genotypic Influence on TAM Metabolism
Different genotypes of UGT1A4, UGT2B7, UGT2B15, and UGT2B17 have significant impacts on the concentrations of tamoxifen's glucuronide metabolites, indicating a potential role in the effectiveness of TAM therapy in breast cancer patients (Romero-Lorca et al., 2015).
UDPGT Variants and TAM Metabolism
Variants in UDP-glucuronosyltransferase enzymes responsible for glucuronidation of active TAM metabolites may contribute to interindividual variability in TAM metabolism and response to therapy (Blevins-Primeau et al., 2009).
特性
製品名 |
tamoxifen N-beta-D-glucosiduronic acid |
|---|---|
分子式 |
C32H38NO7+ |
分子量 |
548.6 g/mol |
IUPAC名 |
[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium |
InChI |
InChI=1S/C32H37NO7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)39-20-19-33(2,3)31-29(36)27(34)28(35)30(40-31)32(37)38/h5-18,27-31,34-36H,4,19-20H2,1-3H3/p+1/b26-25-/t27-,28-,29+,30-,31+/m0/s1 |
InChIキー |
UKFQQYJAYUAYES-DTMHFWPESA-O |
異性体SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4 |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
正規SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1237128.png)
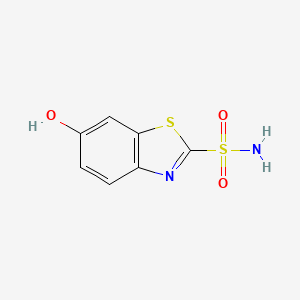

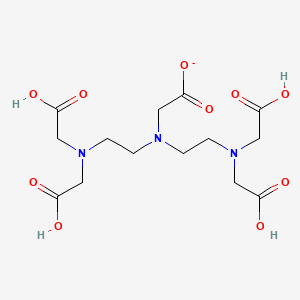
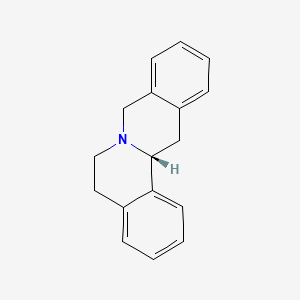
![thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]](/img/structure/B1237137.png)

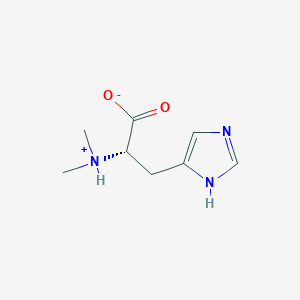

![2-[[3-Butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1237144.png)
